molecular formula C17H11FN2O3S B14861895 4-[2-(2-Fluoro-phenylimino)-4-oxo-thiazolidin-5-ylidenemethyl]-benzoic acid

4-[2-(2-Fluoro-phenylimino)-4-oxo-thiazolidin-5-ylidenemethyl]-benzoic acid

Cat. No.: B14861895
M. Wt: 342.3 g/mol
InChI Key: SYCKPHBALHXMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-G 1001 involves the reaction of 2-fluoroaniline with a thiazole derivative under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .

Industrial Production Methods: While detailed industrial production methods for TC-G 1001 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The purity of the final product is often verified using high-performance liquid chromatography (HPLC), ensuring a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: TC-G 1001 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole ring and the fluorophenyl group. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving TC-G 1001 include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out in solvents such as DMSO or ethanol, with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Major Products Formed: The major products formed from the reactions of TC-G 1001 depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, which can be further analyzed for their biological activity .

Scientific Research Applications

TC-G 1001 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. As a GPR35 agonist, it is used to study the role of this receptor in various physiological and pathological processes. Research has shown that GPR35 is involved in immune response, inflammation, and metabolic regulation, making TC-G 1001 a valuable tool for investigating these pathways .

In addition to its use in basic research, TC-G 1001 is also employed in drug discovery and development. By modulating GPR35 activity, researchers can explore potential therapeutic applications for conditions such as inflammatory diseases, metabolic disorders, and cancer .

Mechanism of Action

TC-G 1001 exerts its effects by binding to and activating GPR35. This activation triggers a cascade of intracellular signaling events, including the recruitment of β-arrestin and the release of calcium ions. These signaling pathways ultimately lead to various cellular responses, such as changes in gene expression, cell proliferation, and immune modulation .

Properties

Molecular Formula

C17H11FN2O3S

Molecular Weight

342.3 g/mol

IUPAC Name

4-[[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)

InChI Key

SYCKPHBALHXMIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F

Origin of Product

United States

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